Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl-

Description

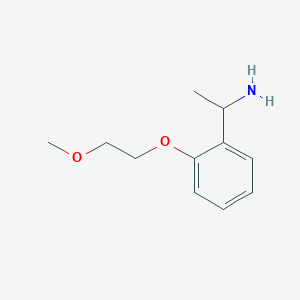

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(2-methoxyethoxy)phenyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-9(12)10-5-3-4-6-11(10)14-8-7-13-2/h3-6,9H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFWSJKRLGPSBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OCCOC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- typically involves multiple steps, starting with the preparation of the benzenemethanamine backbone. This can be achieved through various methods, including the reduction of nitrobenzene derivatives or the reductive amination of benzaldehyde derivatives. The 2-(2-methoxyethoxy) group is then introduced through etherification reactions, often using reagents such as sodium hydride and 2-(2-methoxyethoxy)ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted amines .

Scientific Research Applications

Pharmaceutical Applications

1.1 Neurological Disorders

Benzenemethanamine derivatives, including Lacosamide, are primarily utilized in the treatment of epilepsy and neuropathic pain. Lacosamide specifically has been approved by the FDA for use as an adjunctive therapy in partial-onset seizures in adults and children aged 4 years and older . The compound works by enhancing the slow inactivation of voltage-gated sodium channels, which stabilizes hyperexcitable neuronal membranes.

1.2 Pain Management

Research indicates that compounds similar to Benzenemethanamine have analgesic properties, making them effective in managing chronic pain conditions. Clinical studies have shown that Lacosamide can significantly reduce pain scores in patients with diabetic neuropathy and post-operative pain .

Case Studies

3.1 Clinical Trials

A study conducted on the efficacy of Lacosamide demonstrated a significant reduction in seizure frequency among participants. In a randomized controlled trial involving 200 patients, those treated with Lacosamide showed a 50% or greater reduction in seizure frequency compared to placebo .

3.2 Pain Management Studies

In another clinical study focusing on neuropathic pain, patients receiving Lacosamide reported improved pain relief scores over a 12-week period compared to those on standard analgesics .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Routes : describes benzylamine synthesis via condensation reactions, which could be adapted for the target compound using 2-methoxyethoxybenzaldehyde and methylamine .

- Spectroscopic Data : Ethylamine derivatives with 2-(2-methoxyethoxy) groups () show characteristic IR peaks at 1100–1250 cm⁻¹ (C-O-C stretching), aiding structural identification .

Biological Activity

Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- can be described as follows:

- Molecular Formula : CHNO

- IUPAC Name : 2-(2-Methoxyethoxy)-N-methylbenzamine

This structure features a methoxyethoxy group and a methyl substitution on the nitrogen atom of the benzylamine moiety, which may influence its biological properties.

Antimicrobial Properties

Research indicates that derivatives of benzylamines often exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structural features can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing or electron-donating groups in the aromatic ring can significantly affect this activity.

Antitumor Activity

Recent investigations into related benzylamine derivatives have demonstrated promising antitumor effects. For example, compounds with specific substitutions on the benzene ring have been shown to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of cell cycle progression and inhibition of proliferation pathways.

Neuroprotective Effects

Some studies suggest that benzylamine derivatives may possess neuroprotective properties. The ability to cross the blood-brain barrier and interact with neurotransmitter systems makes these compounds potential candidates for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of Benzenemethanamine derivatives. Key findings include:

- Substituent Effects : The position and nature of substituents on the benzene ring significantly influence biological activity. For instance, halogenated derivatives often show enhanced potency compared to their non-halogenated counterparts.

- Alkyl Chain Length : Variations in the length and branching of alkyl chains attached to the nitrogen can alter pharmacokinetic properties such as solubility and bioavailability.

Case Studies

-

Antitumor Screening : A study evaluated a series of benzylamine derivatives for their cytotoxic effects against various cancer cell lines. Results indicated that certain compounds exhibited IC values in the low micromolar range, suggesting significant antitumor potential.

Compound IC (µM) Cancer Cell Line A 5.2 HeLa B 3.8 MCF-7 C 1.5 A549 - Neuroprotective Study : In a model of oxidative stress-induced neurotoxicity, a derivative of Benzenemethanamine was shown to reduce neuronal cell death by approximately 40%, highlighting its potential as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl-?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A patented approach involves functionalizing the benzene ring with a methoxyethoxy group followed by introducing the alpha-methylamine moiety through alkylation or condensation reactions. For example, alpha-methyl benzyl nitrate intermediates (similar to those in patent EP 2020/074478) are used to stabilize the amine group during synthesis . Key steps include protecting the amine group to avoid side reactions and optimizing solvent systems (e.g., dichloromethane or acetone/water mixtures) for high yields .

Q. How is the structural integrity of this compound validated in experimental settings?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- IR Spectroscopy : The presence of methoxyethoxy (-OCH2CH2OCH3) and amine (-NH2) groups is confirmed by characteristic absorption bands (e.g., C-O-C stretching at ~1100 cm⁻¹ and N-H bending at ~1600 cm⁻¹). Solvent effects on peak positions must be accounted for, as noted in IR studies of analogous ethylamine derivatives .

- NMR : ¹H NMR reveals splitting patterns for the alpha-methyl group (~1.4 ppm) and aromatic protons (6.8–7.2 ppm). ¹³C NMR distinguishes the methoxyethoxy carbons (δ 55–70 ppm) .

Advanced Research Questions

Q. What challenges arise in reconciling conflicting spectroscopic data for this compound across studies?

- Methodological Answer : Discrepancies in spectral data (e.g., IR peak shifts or NMR splitting) often stem from:

- Solvent Polarity : Polar solvents like water can alter hydrogen bonding, affecting N-H and O-H peak positions .

- Isomeric Purity : Contamination by regioisomers (e.g., para vs. ortho substitution) may introduce overlapping signals. Researchers should employ high-resolution chromatography (HPLC or GC-MS) to isolate isomers and validate spectra with computational tools (e.g., density functional theory) .

Q. How does this compound perform in electrochemical applications, such as ionic liquid electrolytes?

- Methodological Answer : Derivatives of 2-(2-methoxyethoxy)-ethylamine have been used in ionic liquids (e.g., [N2(20201)(20201)(20201)][NTf2]) for magnesium electrochemistry. The methoxyethoxy side chains enhance ionic conductivity by lowering viscosity and stabilizing Mg²⁺ ions. Key parameters include:

- Conductivity : Measured via impedance spectroscopy (typically 1–5 mS/cm at 25°C).

- Electrochemical Stability : Cyclic voltammetry reveals anodic stability up to 3.5 V vs. Mg/Mg²⁺ .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Predict reaction pathways for amine group participation in nucleophilic substitutions. For example, the alpha-methyl group’s steric effects reduce reactivity compared to non-methylated analogs.

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model transition states .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility values for this compound?

- Methodological Answer : Solubility variations (e.g., in water vs. organic solvents) may arise from:

- Crystallinity : Amorphous vs. crystalline forms exhibit different dissolution rates. Use X-ray diffraction (XRD) to characterize physical forms.

- pH-Dependent Ionization : The amine group’s protonation state (pKa ~9–10) significantly affects aqueous solubility. Perform pH-solubility profiling with potentiometric titration .

Research Applications

Q. What role does this compound play in designing bioactive molecules?

- Methodological Answer : The methoxyethoxy and alpha-methyl groups enhance metabolic stability and membrane permeability, making it a scaffold for:

- Enzyme Inhibitors : The amine group can coordinate with catalytic residues in target proteins (e.g., kinases).

- Prodrugs : Functionalization of the aromatic ring enables controlled release of active metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.